molecular formula C13H14N2O · HBr B613165 L-Alanine beta-naphthylamide hydrobromide CAS No. 3513-56-2

L-Alanine beta-naphthylamide hydrobromide

Cat. No. B613165
CAS RN: 3513-56-2
M. Wt: 295.18
InChI Key:
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Scientific Research Applications

Beta-Alanine Supplementation and Muscle Performance

Beta-alanine supplementation has been extensively studied for its effects on muscle carnosine levels and exercise performance. Blancquaert et al. (2015) reviewed the ergogenic effects of beta-alanine, highlighting its role in augmenting intramuscular carnosine content, which is associated with improved exercise homeostasis and excitation-contraction coupling. The optimization of beta-alanine supplementation strategies has led to potential therapeutic applications beyond sports, suggesting a critical role of carnosine in skeletal muscle physiology (Blancquaert, Everaert, & Derave, 2015).

Alanine Racemase Enzyme Inhibition

The inhibition of the alanine racemase enzyme, which catalyzes the conversion of L-alanine to D-alanine, has been explored as an antibacterial strategy. Azam and Jayaram (2015) provided an overview of known inhibitors, highlighting the potential for developing selective and potent inhibitors of alanine racemase for antibacterial applications. This research underlines the importance of alanine derivatives in developing new therapeutic agents (Azam & Jayaram, 2015).

Neurotoxin Production and Environmental Health

Research on β-N-methylamino-L-alanine (BMAA), a neurotoxin produced by various microorganisms, including cyanobacteria, has significant implications for public health. Zhang and Whalen (2019) discussed how agricultural nutrients might trigger BMAA production, linking it to neurodegenerative diseases. This highlights the broader environmental and health impacts of amino acid derivatives, suggesting a need for better nutrient management in agricultural practices to mitigate these effects (Zhang & Whalen, 2019).

Future Directions

The future directions of L-Alanine beta-naphthylamide hydrobromide are not explicitly mentioned in the retrieved sources. However, given its use in determining the activity of certain enzymes, it may continue to be valuable in biochemical research and assays.


Please note that this information is based on the available sources and there may be additional information not covered in this analysis. For more detailed information, further research and consultation with experts in the field is recommended.


properties

IUPAC Name

(2S)-2-amino-N-naphthalen-2-ylpropanamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O.BrH/c1-9(14)13(16)15-12-7-6-10-4-2-3-5-11(10)8-12;/h2-9H,14H2,1H3,(H,15,16);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWIERQOWOKVBY-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=CC=CC=C2C=C1)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Alanine beta-naphthylamide hydrobromide

CAS RN

3513-56-2
Record name L-Alanine β-naphthylamide hydrobromide
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